5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide
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Overview
Description
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide is a complex organic compound with a unique structure that includes a thiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide typically involves multi-step organic reactions. The starting materials often include dibenzo[b,g][1,4]thiazocine derivatives and pyrrolidine. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide include:
- Dibenzo[b,g][1,4]thiazocine derivatives
- Pyrrolidine-containing compounds
- Sulfone-containing compounds
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73927-79-4 |
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Molecular Formula |
C21H26N2O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
10-(3-pyrrolidin-1-ylpropyl)-11,12-dihydrobenzo[b][1,6]benzothiazocine 5,5-dioxide |
InChI |
InChI=1S/C21H26N2O2S/c24-26(25)20-10-3-1-8-18(20)12-17-23(19-9-2-4-11-21(19)26)16-7-15-22-13-5-6-14-22/h1-4,8-11H,5-7,12-17H2 |
InChI Key |
RRRYGWZTIAEEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2CCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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